molecular formula C20H17BrN2O2S B11592622 2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B11592622
M. Wt: 429.3 g/mol
InChI Key: KXXBMLZTDPOSSF-UHFFFAOYSA-N
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Description

2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a bromophenyl group, and a benzothiadiazine ring system, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multi-step organic reactions. One common method involves the condensation of a benzylamine derivative with a bromophenyl sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiadiazines.

Scientific Research Applications

2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-3-(3-chlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
  • 2-benzyl-3-(3-fluorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Uniqueness

2-benzyl-3-(3-bromophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, making this compound distinct from its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

2-benzyl-3-(3-bromophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C20H17BrN2O2S/c21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)26(24,25)23(20)14-15-7-2-1-3-8-15/h1-13,20,22H,14H2

InChI Key

KXXBMLZTDPOSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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